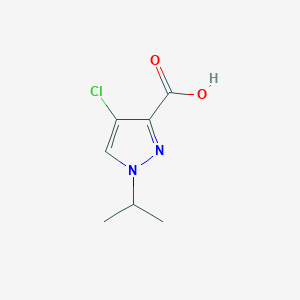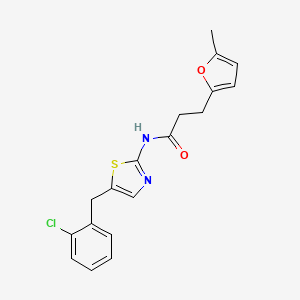
N-(5-(2-chlorobenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(2-chlorobenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorobenzyl group, and a methylfuran moiety
作用机制
Target of Action
It is known that thiazole derivatives have been found to bind with high affinity to multiple receptors , and indole derivatives have shown clinical and biological applications . Therefore, it can be inferred that this compound may interact with a variety of biological targets.
Mode of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Indole derivatives also possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Therefore, it can be inferred that this compound may interact with its targets in a way that results in these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with thiazole and indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
Given the diverse biological activities associated with thiazole and indole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-chlorobenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with the thiazole ring.
Attachment of the Methylfuran Moiety: The methylfuran group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Heck reactions.
Formation of the Propanamide Group: The final step involves the formation of the propanamide group through amidation reactions, where an appropriate amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(5-(2-chlorobenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, sodium hydroxide, and dimethylformamide.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Amino derivatives, thiol derivatives.
Coupling: Complex organic molecules with extended conjugation.
科学研究应用
N-(5-(2-chlorobenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
相似化合物的比较
Similar Compounds
- N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamide
- N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide
- N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide
Uniqueness
N-(5-(2-chlorobenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide stands out due to its unique combination of a thiazole ring, chlorobenzyl group, and methylfuran moiety. This distinct structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-12-6-7-14(23-12)8-9-17(22)21-18-20-11-15(24-18)10-13-4-2-3-5-16(13)19/h2-7,11H,8-10H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLVSZSEHJWLIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2826471.png)
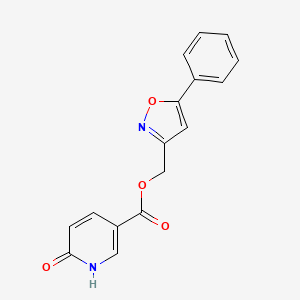
![methyl 3-cyano-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2826473.png)
![1-(furan-2-ylmethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2826474.png)
![[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl N-propan-2-ylcarbamate](/img/structure/B2826476.png)
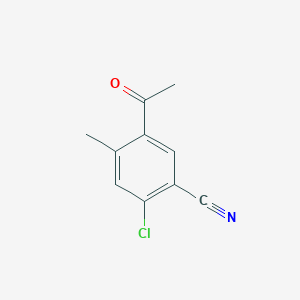
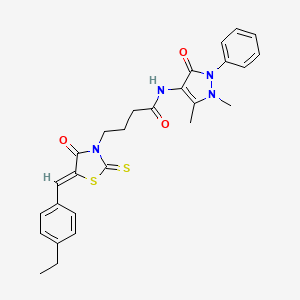
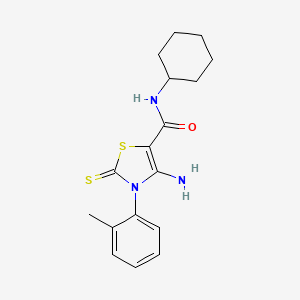
![Methyl 6-cyanoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2826481.png)
![2-(4-(methylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2826483.png)
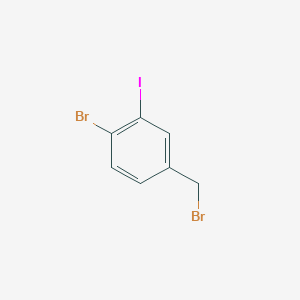
![3-[3-Chloro-5-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B2826487.png)
methanone](/img/structure/B2826488.png)
